molecular formula C9H13ClN2O2 B12090485 methyl (3R)-3-amino-3-pyridin-3-ylpropanoate;hydrochloride CAS No. 1311254-89-3

methyl (3R)-3-amino-3-pyridin-3-ylpropanoate;hydrochloride

Cat. No.: B12090485
CAS No.: 1311254-89-3
M. Wt: 216.66 g/mol
InChI Key: VSDBARJMTPLKNY-DDWIOCJRSA-N
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Description

Methyl (3R)-3-amino-3-pyridin-3-ylpropanoate;hydrochloride is a chemical compound that belongs to the class of amino acid derivatives It is characterized by the presence of an amino group, a pyridine ring, and an ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (3R)-3-amino-3-pyridin-3-ylpropanoate;hydrochloride typically involves the esterification of a carboxylic acid with an alcohol in the presence of a mineral acid catalyst. One common method is the Fischer esterification, where the carboxylic acid reacts with methanol under acidic conditions to form the ester . Another method involves the use of acid chlorides, which react with methanol in the presence of a base to yield the ester .

Industrial Production Methods

Industrial production of this compound may involve large-scale esterification processes, where the reaction conditions are optimized for maximum yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings to ensure the efficient production of high-quality this compound .

Chemical Reactions Analysis

Types of Reactions

Methyl (3R)-3-amino-3-pyridin-3-ylpropanoate;hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include nitro derivatives, alcohols, amides, and sulfonamides, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Methyl (3R)-3-amino-3-pyridin-3-ylpropanoate;hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of methyl (3R)-3-amino-3-pyridin-3-ylpropanoate;hydrochloride involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the pyridine ring can participate in π-π interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl (3R)-3-amino-3-pyridin-3-ylpropanoate;hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity

Properties

CAS No.

1311254-89-3

Molecular Formula

C9H13ClN2O2

Molecular Weight

216.66 g/mol

IUPAC Name

methyl (3R)-3-amino-3-pyridin-3-ylpropanoate;hydrochloride

InChI

InChI=1S/C9H12N2O2.ClH/c1-13-9(12)5-8(10)7-3-2-4-11-6-7;/h2-4,6,8H,5,10H2,1H3;1H/t8-;/m1./s1

InChI Key

VSDBARJMTPLKNY-DDWIOCJRSA-N

Isomeric SMILES

COC(=O)C[C@H](C1=CN=CC=C1)N.Cl

Canonical SMILES

COC(=O)CC(C1=CN=CC=C1)N.Cl

Origin of Product

United States

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